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Introduction

D-Psicofuranose, the furanose form of the rare sugar D-psicose (also known as D-allulose),
has garnered significant attention in the pharmaceutical and food industries for its unique
physiological properties. It is a C-3 epimer of D-fructose and is recognized for its low caloric
value, with estimates of its energy contribution being as low as 0.3% of that of sucrose.[1] This
makes it an attractive alternative sweetener. The enzymatic synthesis of D-psicose offers a
highly specific and efficient route for its production, overcoming the challenges associated with
chemical synthesis, which often result in low yields and complex purification processes.[2][3]

This document provides detailed application notes and protocols for the two primary enzymatic
methods for D-psicose synthesis: direct epimerization of D-fructose using D-psicose 3-
epimerase (DPEase) and a whole-cell biocatalytic approach for the conversion of D-glucose to
D-psicose in engineered Escherichia coli.

Method 1: Direct Enzymatic Epimerization of D-
Fructose

This method relies on the direct conversion of D-fructose to D-psicose, catalyzed by the
enzyme D-psicose 3-epimerase (DPEase, EC 5.1.3.30). Several microbial sources of DPEase
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have been identified, with enzymes from Agrobacterium tumefaciens and Clostridium
cellulolyticum being well-characterized.[4][5][6]

Enzyme Characteristics and Optimal Conditions

The choice of enzyme is critical for maximizing the yield and efficiency of D-psicose production.
The operational parameters for DPEases from different sources vary, particularly concerning
optimal temperature, pH, and metal ion requirements.

Optimal Metal lon .
Enzyme . . Conversion
Optimal pH Temperatur Requiremen . Reference
Source °C) ¢ Yield (%)
e o

Agrobacteriu
m 8.0 50 Mnz2+ 32.9 [4][5]

tumefaciens

Clostridium
cellulolyticum 8.0 55 Coz* 32 [6]
H10

Clostridium
scindens 7.5-8.0 55 - - [7]
ATCC 35704

Bacillus sp.

6.0 60 Mnz2+ 17.03 8]
KCTC 13219

Experimental Workflow: D-Fructose to D-Psicose
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Caption: Workflow for D-psicose production from D-fructose.

Detailed Experimental Protocols

This protocol is based on the expression of the A. tumefaciens DPEase gene in E. coli.[5]
e Culture of Recombinant E. coli:

o Inoculate a single colony of E. coli harboring the DPEase expression plasmid into 50 mL of
Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 20 pg/mL
kanamycin).

o Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (ODsoo)
reaches 0.5.[5]

 Induction of DPEase Expression:

o Induce protein expression by adding isopropyl--D-thiogalactopyranoside (IPTG) to a final
concentration of 0.1 mM.[5]

o Continue incubation at 16°C overnight with shaking.[5]
e Cell Lysis and Crude Extract Preparation:

o Harvest the cells by centrifugation at 7,000 x g for 10 minutes.
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o Resuspend the cell pellet in a cold binding buffer (e.g., 20 mM sodium phosphate buffer,
500 mM NacCl, 20 mM imidazole, pH 7.5).[9]

o Lyse the cells using a high-pressure homogenizer or sonication.

o Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to obtain the crude
enzyme extract.[9]

e Enzyme Purification:

o Purify the DPEase from the crude extract using His-tag affinity chromatography (e.g.,
HisTrap HP column).[5]

o Elute the bound enzyme with an imidazole gradient.

o Further purify the enzyme using size-exclusion chromatography (e.g., Sephacryl S-300
HR).[5]

This protocol outlines the bioconversion of D-fructose to D-psicose using purified DPEase from
A. tumefaciens.[4]

e Enzyme Preparation:
o Incubate the purified DPEase with 1 mM MnClz at 20°C for 4 hours.

o Dialyze the enzyme overnight at 4°C against 50 mM EPPS buffer (pH 8.0) to remove
unbound Mn2+,[5][10]

e Reaction Setup:
o Prepare a reaction mixture containing:
» D-fructose: 700 g/L
» Purified DPEase: 15 U
= 50 mM EPPS buffer (pH 8.0)

o The total reaction volume can be scaled as needed.
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e Enzymatic Reaction:
o Incubate the reaction mixture at 50°C for 100 minutes.[4]
e Reaction Termination and Product Analysis:
o Terminate the reaction by boiling the mixture for 10 minutes.[9]

o Analyze the product mixture for D-psicose concentration using High-Performance Liquid
Chromatography (HPLC).

Expected Outcome: This protocol can yield up to 230 g/L of D-psicose, corresponding to a
conversion yield of 32.9%.[4]

Method 2: Whole-Cell Biocatalysis from D-Glucose

This innovative approach utilizes engineered E. coli to produce D-psicose directly from D-
glucose, bypassing the need for purified enzymes. This method leverages the cell's native
metabolic pathways, with genetic modifications to enhance the flux towards D-psicose.[11][12]
[13]

Metabolic Pathway for D-Psicose Production from D-
Glucose in E. coli
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Caption: Metabolic pathway for D-psicose synthesis from D-glucose.
Key Genetic Modifications in E. coli
To optimize D-psicose production, several genetic modifications are introduced:

o Overexpression of key enzymes: D-allulose 6-phosphate 3-epimerase (AISE) and a suitable
phosphatase (e.g., HxpB) are overexpressed to drive the conversion of fructose-6-phosphate
to D-psicose.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b8254897?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8254897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Deletion of competing pathways: Genes for enzymes in competing metabolic pathways may
be deleted to direct more carbon flux towards D-psicose production.[11][12]

. for Whole-Cell Bi lusi

. ) ] Productivity
Strain Substrate Titer (g/L) Yield (%) Reference
(g/L/h)
Engineered
) D-Glucose 15.3 62 2.0 [11][13]
E. coli

Detailed Experimental Protocol

This protocol is a representative method for whole-cell biocatalysis.[13]
e Strain Cultivation:

o Grow the engineered E. coli strain in MOP medium with 40 g/L glucose at 37°C until the
ODsoo reaches approximately 10.

o Induce the expression of the necessary enzymes (e.g., with 1 mM IPTG and 100 ng/mL
anhydrotetracycline, depending on the expression system).[13]

e Bioconversion:

o Harvest the cells and resuspend them to an ODsoo of ~10 in fresh M9P medium containing
40 g/L glucose and the inducers.

o Incubate the cell suspension at a suitable temperature (e.g., 30°C) for a specified period
(e.g., 8 hours).[13]

e Sample Analysis:
o Take samples at regular intervals (e.g., 0, 4, and 8 hours).

o Centrifuge the samples to remove the cells and analyze the supernatant for D-psicose and
glucose concentrations using HPLC.
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Expected Outcome: This method can achieve a D-psicose titer of up to 15.3 g/L with a yield of
62% from glucose.[11][13]

Concluding Remarks

The enzymatic synthesis of D-psicofuranose (as D-psicose) presents a viable and efficient
alternative to chemical methods. The choice between using purified enzymes and whole-cell
biocatalysis will depend on the specific application, available resources, and desired scale of
production. The protocols provided herein offer a detailed guide for researchers and
professionals to establish and optimize D-psicose production in their laboratories. Further
research into enzyme engineering to improve thermostability and catalytic efficiency will
continue to enhance the industrial feasibility of these enzymatic synthesis methods.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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